molecular formula C8H9BrF2N2O2 B2848170 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1005631-80-0

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2848170
CAS No.: 1005631-80-0
M. Wt: 283.073
InChI Key: VUAUDUXAVGRFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound with the molecular formula C8H9BrF2N2O2 and a molecular weight of 283.07 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a pyrazole ring, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Chemical Reactions Analysis

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions .

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid include:

These compounds share structural similarities, such as the presence of bromine and difluoromethyl groups, but differ in their specific chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for certain research and industrial applications.

Properties

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUDUXAVGRFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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